2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate

Descripción general

Descripción

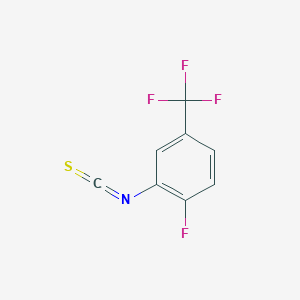

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is a chemical compound with the molecular formula FC6H3(CF3)NCS. It is known for its unique structural features, which include a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of hazardous by-products. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cycloaddition: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic structures.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

Cycloaddition: Reagents with multiple bonds, such as alkenes or alkynes, are used. The reaction conditions may vary depending on the specific reagents involved.

Major Products

Thiourea Derivatives: Formed from nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from cycloaddition reactions.

Amines and Carbonyl Compounds: Produced through hydrolysis reactions.

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula : C₈H₃F₄N₁S₁

Molecular Weight : Approximately 221.17 g/mol

Functional Group : Isothiocyanate (-NCS)

The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring enhances the compound's reactivity and biological activity, making it valuable in various chemical processes.

Isothiocyanates are known for their significant biological properties, including:

- Anticancer Properties : Research indicates that compounds containing isothiocyanate groups exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of trifluoromethyl-substituted thiazolo[4,5-d]pyrimidines demonstrate promising anticancer activity, with some compounds reducing cell viability significantly in melanoma and other cancer types after 72 hours of incubation .

- Bioconjugation Potential : The ability of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate to react with amine groups to form stable thiocarbamate linkages suggests its utility in bioconjugation applications. This property allows for the attachment of various biomolecules, enhancing drug delivery systems and targeted therapies.

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its anticancer properties. Case studies reveal its effectiveness in inhibiting specific cancer cell lines, making it a candidate for further clinical development.

Organic Synthesis

As a versatile building block, this compound can be employed in synthesizing other complex organic molecules. Its unique reactivity facilitates the creation of novel compounds with desired biological activities.

Agricultural Chemistry

Research indicates potential applications as a long-term control agent for ectoparasites in animals. Its efficacy in this area highlights its importance beyond medicinal uses .

Mecanismo De Acción

The mechanism of action of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group readily reacts with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as labeling proteins and modifying enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.

3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Contains two trifluoromethyl groups on the phenyl ring.

4-(Trifluoromethyl)phenyl isothiocyanate: Has a trifluoromethyl group at the para position on the phenyl ring.

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations and research applications .

Actividad Biológica

2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate (2-F-5-(CF3)-Ph-NCS) is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₄N₁S₁, with a molecular weight of approximately 221.17 g/mol. The compound contains a trifluoromethyl group and a fluorine atom on the phenyl ring, contributing to its reactivity and biological properties. Isothiocyanates are known for their ability to form covalent bonds with biological macromolecules, leading to significant changes in their function.

Anticancer Properties

Research indicates that isothiocyanates, including 2-F-5-(CF3)-Ph-NCS, exhibit anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Isothiocyanates can disrupt the cell cycle, leading to growth inhibition in cancer cells.

- Apoptosis Induction : They promote programmed cell death by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that these compounds can inhibit tumor growth in xenograft models.

A study reported that an isothiocyanate derivative exhibited an IC50 value of 1.3 μM against leukemia cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Isothiocyanates are also recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.

The biological effects of 2-F-5-(CF3)-Ph-NCS are attributed to several biochemical pathways:

- Covalent Modification : The isothiocyanate group can form stable thiocarbamate linkages with nucleophilic sites on proteins, altering their function.

- Modulation of Signaling Pathways : These compounds can influence pathways related to inflammation, apoptosis, and cell cycle regulation .

Table 1: Summary of Biological Activities

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth makes it a candidate for further investigation as an anticancer agent.

- Inflammation Management : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.

Propiedades

IUPAC Name |

1-fluoro-2-isothiocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NS/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQGRXJLBCCYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392204 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-40-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.